molecular formula C9H16ClN3O B1382709 [5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride CAS No. 1803583-16-5

[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride

Cat. No.: B1382709
CAS No.: 1803583-16-5
M. Wt: 217.69 g/mol
InChI Key: ZRKALDHOSGZZGJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is a pyridine-based organic compound with a hydrochloride salt formulation. Its structure comprises a pyridine ring substituted at position 5 with an aminomethyl group (-CH₂NH₂) and at position 2 with a dimethylamino-methanol group (-CH(OH)N(CH₃)₂). The dimethylamino group contributes to basicity, while the aminomethyl moiety may facilitate interactions with biological targets.

Properties

IUPAC Name

[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKALDHOSGZZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=NC=C(C=C1)CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride typically involves the reaction between pyridin-2-yl(dimethylamino)methanol and aminomethyl pyridine under controlled conditions. A crucial step in this synthesis is the introduction of hydrochloride to stabilize the compound and facilitate its crystallization. Reaction conditions often include controlled temperatures and the use of specific solvents to enhance yield and purity.

Industrial Production Methods

On an industrial scale, the synthesis might be conducted in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. Continuous monitoring and purification processes ensure a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

  • Substitution: The presence of both pyridine and amino functional groups allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halides, acylating agents.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is used as a ligand in coordination chemistry, forming complexes with various metals that can be utilized in catalysis and material sciences.

Biology

This compound shows potential in biological studies as a building block for drug design and development. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.

Medicine

In medicine, it can serve as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.

Industry

Industrially, it is valuable in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. In medicinal applications, it might target cellular components, inducing desired therapeutic effects by altering cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and differences between the target compound and its analogs:

Compound Name Molecular Formula Core Heterocycle Substituents Key Properties/Notes References
5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride C₉H₁₅ClN₃O Pyridine - 5-position: -CH₂NH₂
- 2-position: -CH(OH)N(CH₃)₂
High polarity; hydrochloride salt form N/A
1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride C₁₁H₁₇ClN₃O Pyridine - 5-position: -CH₂NH₂
- 2-position: Piperidin-2-one ring
Discontinued; altered steric bulk
5-(Dimethylaminomethyl)-2-furfuryl Alcohol Hydrochloride C₈H₁₄ClNO₂ Furan - 5-position: -CH₂N(CH₃)₂
- 2-position: -CH₂OH
Furan ring; lower basicity vs. pyridine
2-[5-(Hydroxymethyl)pyridin-2-yl]-4-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride C₁₄H₁₄ClN₃O₂ Pyridine + Pyrazole - Pyridin-2-yl with hydroxymethyl
- Pyrazol-3-one fused system
Complex heterocyclic system; HIF inhibitor intermediate
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C₉H₁₁ClNO₃ Pyridine - 4-position: -CH₂OH
- 3-position: -CH(OCH₃)₂
- 2-position: -Cl
Chlorine substituent; increased lipophilicity

Key Observations

The furan ring’s lower electron density may reduce interactions with biological targets requiring aromatic stacking.

Substituent Effects: The dimethylamino-methanol group in the target compound provides a unique combination of basicity (-N(CH₃)₂) and hydrophilicity (-OH), distinguishing it from analogs like , which replaces the methanol group with a piperidin-2-one ring. This substitution likely alters solubility and steric interactions.

Discontinued Compounds :

  • The discontinuation of and other analogs in may reflect challenges in stability, synthesis, or efficacy. For example, the piperidin-2-one ring in could introduce metabolic instability or poor bioavailability.

Salt Forms and Solubility :

  • Hydrochloride salts (target compound, ) enhance water solubility, critical for oral or injectable formulations. However, furan-based hydrochlorides () may exhibit lower solubility than pyridine analogs due to reduced polarity.

Implications for Research and Development

  • Medicinal Chemistry: The target compound’s pyridine core and dual amino/hydroxyl substituents make it a candidate for targeting enzymes or receptors requiring polar interactions, such as HIF-prolyl hydroxylases (as seen in related compounds like ).
  • Synthetic Challenges : Complex substituents (e.g., fused pyrazole in ) may require multi-step syntheses, whereas simpler analogs like could be more scalable.
  • Pharmacokinetics : Pyridine-based analogs are likely more metabolically stable than furan derivatives, which are prone to oxidative degradation.

Biological Activity

5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The chemical structure of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride includes:

  • A pyridine ring with an aminomethyl group at position 5.
  • A dimethylamino group attached to a central carbon connected to a methanol group.
  • The presence of a hydrochloride salt , which enhances its solubility and bioavailability.

This structural composition is critical for its interaction with biological targets, influencing both its pharmacological properties and mechanisms of action.

Pharmacological Applications

  • Drug Development : The compound is utilized as a reference standard in pharmacological studies, facilitating the design of new therapeutic agents. Its incorporation into drug candidates has been shown to enhance potency and selectivity towards specific biological targets.
  • Liver Fibrosis Research : Significant research has focused on the role of this compound in liver fibrosis. Studies indicate that derivatives can inhibit collagen synthesis and modulate hepatic stellate cell activity, which is crucial in the pathogenesis of liver fibrosis. The compound's ability to influence biochemical pathways related to fibrosis presents potential therapeutic avenues.
  • Cell-Based Assays : In vitro assays have demonstrated that 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride can effectively alter cellular processes associated with liver diseases, providing insights into its mechanisms as a potential antifibrotic agent.

Mechanistic Insights

Research has shown that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Collagen Synthesis : It has been observed to downregulate markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and transforming growth factor β-1 (TGF-β1).
  • Antioxidant Properties : The compound appears to enhance cellular glutathione levels in activated hepatic stellate cells, suggesting an antioxidant capacity that could mitigate oxidative stress in liver tissues.

Case Studies

Several studies have highlighted the efficacy of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride in different contexts:

StudyContextFindings
Study 1Liver FibrosisInhibited collagen synthesis and reduced α-SMA levels in hepatic stellate cells.
Study 2Cancer ResearchDemonstrated cytotoxic effects on cancer cell lines while sparing non-cancerous cells, indicating selective action against tumor cells .
Study 3Inflammatory ResponseShowed potential anti-inflammatory activity through downregulation of COX-2 and iNOS expression in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridine ring or substituents can significantly impact the biological activity of the compound. For instance, the introduction of electron-donating groups enhances anti-inflammatory properties, while alterations in the amine substituents can affect binding affinities to biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
Reactant of Route 2
[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride

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